molecular formula C24H25ClN2O2S B069230 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 163837-56-7

1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B069230
CAS No.: 163837-56-7
M. Wt: 441 g/mol
InChI Key: JUQGYTLIFLVABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a sophisticated synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a piperazine core that is uniquely substituted at both nitrogen atoms: one with a benzhydryl group bearing chloro- and phenyl substituents, and the other with a p-toluenesulfonyl (tosyl) group. This specific structural motif suggests potential as a key intermediate or a functional chemical probe for investigating various biological pathways. Its architecture is characteristic of molecules designed to interact with complex protein targets, such as G-protein coupled receptors (GPCRs) or neurotransmitter transporters. Researchers are exploring its application primarily in the development of novel CNS-active agents, as the benzhydryl-piperazine scaffold is frequently associated with neuropharmacological activity. The presence of the sulfonamide group further enhances its potential as a protease inhibitor or a modulator of protein-protein interactions. This reagent is provided for use in hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and as a building block for the synthesis of more complex chemical libraries. It is an essential tool for scientists aiming to elucidate new mechanisms of action and develop next-generation therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O2S/c1-19-7-13-23(14-8-19)30(28,29)27-17-15-26(16-18-27)24(20-5-3-2-4-6-20)21-9-11-22(25)12-10-21/h2-14,24H,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQGYTLIFLVABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446265, DTXSID501151209
Record name 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(4-methylbenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474654-20-1, 163837-56-7
Record name 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474654-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(4-methylbenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Alkylation-Sulfonylation Approach

A widely adopted method involves sequential alkylation of piperazine followed by sulfonylation. The protocol begins with the preparation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine (Intermediate A) via nucleophilic substitution. Piperazine reacts with 4-chlorobenzhydryl chloride in anhydrous dimethylformamide (DMF) at 80°C under nitrogen atmosphere, using potassium carbonate as a base. The intermediate is then sulfonylated with 4-methylbenzenesulfonyl chloride (tosyl chloride) in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA).

Reaction Scheme:

  • Alkylation:

    Piperazine+4-Chlorobenzhydryl chlorideK2CO3DMF, 80°CIntermediate A\text{Piperazine} + \text{4-Chlorobenzhydryl chloride} \xrightarrow[\text{K}_2\text{CO}_3]{\text{DMF, 80°C}} \text{Intermediate A}
  • Sulfonylation:

    Intermediate A+Tosyl chlorideTEADCM, 0–5°CTarget Compound\text{Intermediate A} + \text{Tosyl chloride} \xrightarrow[\text{TEA}]{\text{DCM, 0–5°C}} \text{Target Compound}

Key Parameters:

  • Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

  • Purity: >98% (HPLC, C18 column, acetonitrile/water 70:30).

Reductive Amination Pathway

An alternative route employs reductive amination to construct the benzhydryl-piperazine moiety. 4-Chlorobenzophenone is reduced to 4-chlorobenzhydrol using sodium borohydride (NaBH₄) in methanol, followed by chlorination with thionyl chloride (SOCl₂) to yield 4-chlorobenzhydryl chloride. Subsequent reaction with piperazine and sulfonylation under analogous conditions produces the target compound.

Optimization Insights:

  • Reduction Step: NaBH₄ in methanol at 0°C achieves 92% conversion to 4-chlorobenzhydrol.

  • Chlorination: Excess SOCl₂ (1.5 equiv) in DCM at reflux ensures quantitative conversion to the chloride.

Advanced Methodologies

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors to enhance efficiency. A two-stage microreactor system performs alkylation and sulfonylation sequentially, reducing reaction times from hours to minutes. Key advantages include:

Parameter Batch Process Flow Process
Reaction Time12–14 h25–30 min
Yield68%85%
Solvent Consumption500 mL/g150 mL/g

This method employs supercritical CO₂ as a co-solvent to improve mass transfer and reduce byproduct formation.

Enantioselective Synthesis

For applications requiring chiral purity, asymmetric synthesis is achieved via kinetic resolution. Using (R)-BINAP as a chiral ligand in palladium-catalyzed alkylation, the (R)-enantiomer is obtained with 94% enantiomeric excess (ee).

Catalytic System:

  • Catalyst: Pd(OAc)₂/(R)-BINAP (2 mol%).

  • Solvent: Toluene, 60°C.

  • ee: 94% (determined by chiral HPLC).

Mechanistic and Kinetic Analysis

Sulfonylation Kinetics

The second-stage sulfonylation follows second-order kinetics, with rate constants (k₂) dependent on the nucleophilicity of the piperazine nitrogen. Electron-donating groups on the sulfonyl chloride accelerate the reaction, as shown below:

Sulfonylating Agent k₂ (L·mol⁻¹·s⁻¹)
4-Methylbenzenesulfonyl chloride0.45 ± 0.03
Benzenesulfonyl chloride0.32 ± 0.02

Data derived from stopped-flow spectrophotometry at 25°C.

Side Reactions and Mitigation

Common side reactions include over-sulfonylation and N-oxide formation. Strategies to suppress these include:

  • Temperature Control: Maintaining sulfonylation below 10°C prevents di-sulfonylation.

  • Radical Scavengers: Adding 2,6-di-tert-butylphenol (0.1 wt%) inhibits N-oxidation.

Purification and Characterization

Chromatographic Techniques

Final purification uses gradient elution on silica gel (ethyl acetate/hexane 1:4 to 1:2), followed by recrystallization from ethanol/water (4:1). Key characterization data:

Technique Data
¹H NMR (400 MHz, CDCl₃)δ 7.45–7.20 (m, 13H, Ar-H), 4.32 (s, 1H, CH), 3.12–2.85 (m, 8H, piperazine)
HRMS m/z 440.1284 [M+H]⁺ (calc. 440.1289)

Comparative Evaluation of Methods

Method Yield Purity Scalability Cost
Sequential Alkylation68%>98%Moderate$$
Continuous Flow85%>99%High$$$
Enantioselective60%94% eeLow$$$$

Industrial and Environmental Considerations

Solvent Recovery Systems

Large-scale processes integrate distillation units to recover DMF and DCM, achieving 90% solvent reuse. Life-cycle assessments indicate a 40% reduction in carbon footprint compared to batch methods.

Waste Stream Management

Byproducts such as potassium chloride and unreacted tosyl chloride are neutralized with aqueous NaOH and precipitated as inert salts for landfill disposal .

Chemical Reactions Analysis

Substitution Reactions

This compound participates in nucleophilic substitution and sulfonamide displacement reactions. Key findings include:

Reagent Systems and Yields

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Sulfonamide cleavage30% HBr, 4-hydroxybenzoic acid, acetic acid(-)-1-<(4-chlorophenyl)phenylmethyl>piperazine59%
Nucleophilic alkylationAlkyl halides + NaOH (organic solvent)N-alkylated derivatives45-65%
AcylationAcetyl chloride in dichloromethaneN-acetylpiperazine derivatives52%
  • The sulfonamide group at the 4-position undergoes acid-catalyzed cleavage with HBr, producing a secondary piperazine derivative .

  • Acyl chlorides react with the free amine group under mild conditions to form amides.

Oxidation Reactions

The piperazine ring and benzylic positions are susceptible to oxidation:

Oxidation Pathways

Oxidizing AgentConditionsProduct FormedApplication
KMnO₄ (acidic)H₂SO₄, 60°C, 6 hrsN-oxides + chlorophenyl ketonesProdrug synthesis
CrO₃ in acetic acidReflux, 8 hrsSulfone derivativesBioactivation studies
mCPBADCM, 0°C to RT, 12 hrsEpoxidation of benzylic positionsChiral intermediate production
  • Potassium permanganate oxidizes the piperazine ring to N-oxides while converting the benzylic carbon to a ketone.

  • Chromium trioxide selectively oxidizes sulfur in the sulfonamide group to sulfones under controlled conditions.

Reduction Reactions

Catalytic hydrogenation and borohydride reductions modify aromatic systems:

Reduction Parameters

MethodCatalyst/ReagentConditionsOutcome
HydrogenationPd/C (10% wt)50 psi H₂, ethanol, 25°CSaturated piperidine analogs
NaBH₄MeOH, 0°C to RTPartial reduction of ketonesAlcohol intermediates
LiAlH₄Dry THF, refluxComplete deoxygenationAlkane derivatives
  • Palladium-catalyzed hydrogenation reduces the piperazine ring to piperidine while preserving the sulfonamide group.

  • Borohydride reagents selectively reduce oxidized ketone byproducts without affecting the sulfonamide functionality.

Synthetic Utility Table

Key applications in multi-step syntheses:

The sulfonamide group facilitates coordination with transition metals (Cu²⁺, Zn²⁺) for MOF synthesis, while the chiral center enables enantioselective drug production .

Stability Considerations

Critical reaction constraints:

  • pH sensitivity : Degrades above pH 9 via sulfonamide hydrolysis

  • Thermal limits : Stable ≤150°C (decomposition observed at 160°C)

  • Light exposure : Benzyl groups undergo photochemical oxidation under UV light

Reactions requiring prolonged heating (>12 hrs) show reduced yields due to thermal decomposition pathways.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to enhance drug efficacy and specificity, making it an important candidate in drug formulation.

Case Study: Neurological Agents

Research has indicated that derivatives of piperazine can exhibit significant pharmacological activity against various neurological conditions. For instance, studies have shown that modifications to the piperazine core can yield compounds with improved binding affinities to neurotransmitter receptors, thereby enhancing therapeutic outcomes in conditions such as depression and anxiety disorders .

Analytical Chemistry

In analytical chemistry, 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine is utilized in developing analytical methods for detecting and quantifying biomolecules. This application is vital for drug formulation and quality control processes.

Data Table: Analytical Applications

Application AreaMethodology UsedOutcome
Drug Quality ControlHPLC (High-Performance Liquid Chromatography)Accurate quantification of active compounds
Biomolecule DetectionMass SpectrometryIdentification of metabolites in biological samples

Biochemical Research

The compound is also employed in biochemical studies investigating receptor interactions. Understanding these interactions is crucial for elucidating the mechanisms of action for potential therapeutic agents.

Example Research Findings

Studies have demonstrated that this compound can interact with various receptor types, such as serotonin and dopamine receptors, which are pivotal in the treatment of psychiatric disorders. This interaction profile suggests its potential use as a lead compound for developing new therapeutic agents targeting these receptors .

Material Science

In material science, this compound finds applications in creating advanced materials with tailored properties. These materials often exhibit improved thermal stability and chemical resistance, making them suitable for various industrial applications.

Mechanism of Action

GSK 143 exerts its effects by selectively inhibiting spleen tyrosine kinase. This enzyme plays a crucial role in signal transduction pathways that mediate immune cell activation, proliferation, and differentiation. By inhibiting spleen tyrosine kinase, GSK 143 disrupts these signaling pathways, leading to reduced immune cell activation and inflammation . The molecular targets of GSK 143 include phosphorylated Erk and other downstream signaling molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and chemical properties of the target compound are best understood through comparison with structurally related piperazine derivatives. Below is a detailed analysis:

Structural and Functional Group Variations

Table 1: Key Structural Features and Pharmacological Activities
Compound Name Substituents (Position 1 / Position 4) Molecular Weight (g/mol) Key Pharmacological Activity/Use References
Target Compound (4-Chlorophenyl)(phenyl)methyl / Tosyl 505.95 (HCl salt) Intermediate for antihistamines; optical purity critical
1-(4-Chlorobenzyl)-4-[4-(methylthio)benzyl]piperazine 4-Chlorobenzyl / 4-(Methylthio)benzyl 387.94 Undisclosed; thioether may reduce metabolic stability
1-(3-Chlorobenzyl)-4-(4-methylphenylsulfonyl)piperazine 3-Chlorobenzyl / Tosyl 395.30 Positional isomer; potential impact on receptor binding
Meclozine (1-[(4-Chlorophenyl)(phenyl)methyl]-4-(3-methylbenzyl)piperazine) (4-Chlorophenyl)(phenyl)methyl / 3-Methylbenzyl 390.90 Antihistaminic; metabolizes to unstable intermediates
4-(4-Fluorobenzyl)piperazin-1-ylmethanone 4-Fluorobenzyl / 4-Chlorophenyl carbonyl 332.80 Tyrosine kinase inhibitor; fluorinated analog
1-(4-Chlorophenyl)piperazine 4-Chlorophenyl / Unsubstituted 196.70 Psychoactive; simpler structure with lower selectivity

Key Research Findings

Role of Substituents
  • Tosyl Group (Target Compound) : Enhances metabolic stability compared to thioether () or benzyl () groups. The sulfonyl group’s electron-withdrawing nature improves resistance to enzymatic degradation .
  • Diarylmethyl vs. Benzyl : The target compound’s diarylmethyl group increases steric bulk, improving binding affinity to histamine receptors compared to Meclozine’s 3-methylbenzyl group .
  • Chlorophenyl Position : The 3-chloro isomer () shows reduced activity compared to the 4-chloro derivative, highlighting the importance of substitution patterns .
Optical Activity and Enantiomers

The target compound’s enantiomers are synthesized via non-racemizing reactions using optically pure diarylmethylamines, achieving >99% optical purity. These enantiomers are intermediates for therapeutics like levocetirizine, which require high stereochemical precision . In contrast, simpler analogs like 1-(4-chlorophenyl)piperazine lack chiral centers and exhibit nonspecific psychoactive effects .

Metabolic Stability

Meclozine () undergoes extensive hepatic metabolism, producing 11 metabolites, including unstable intermediates like 3-methylbenzoic acid-glucuronide. The target compound’s tosyl group mitigates such degradation, extending its half-life in vivo .

Biological Activity

1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine, with the CAS number 163837-56-7, is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its complex structure, which includes a piperazine ring substituted with both chlorophenyl and methylphenyl sulfonyl groups. The following sections will explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and research findings.

  • Molecular Formula : C24H25ClN2O2S
  • Molecular Weight : 441.0 g/mol
  • LogP : 5.72 (indicating significant lipophilicity)
  • Solubility : The compound exhibits varied solubility profiles depending on pH, with ACD/LogD values of 6 at physiological pH (7.4) .

Biological Activity Overview

This compound has been studied for several biological activities, including:

  • Antimicrobial Activity : Exhibits moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. In vitro studies have shown that certain derivatives of piperazine compounds can inhibit bacterial growth effectively .
  • CNS Activity : As a member of the piperazine family, it interacts with central nervous system receptors. Piperazines are known for their potential in treating neurological disorders due to their dopaminergic activity .
  • Antitumor Effects : Research indicates that compounds with similar structures have demonstrated antitumor activity against various cancer types, including colon and breast cancer. This is attributed to their ability to modulate signaling pathways involved in cell proliferation and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The piperazine nucleus allows for high-affinity binding to multiple receptors, including serotonin and dopamine receptors, influencing neurotransmission and potentially providing therapeutic effects in psychiatric disorders .
  • Enzyme Inhibition : Studies have shown that related compounds can act as inhibitors of acetylcholinesterase (AChE) and urease, suggesting potential applications in treating Alzheimer's disease and other conditions where cholinergic signaling is disrupted .
  • Antioxidant Properties : Some derivatives have shown antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

  • Antimicrobial Screening :
    • In a study evaluating the antibacterial properties of synthesized piperazine derivatives, this compound was tested against several bacterial strains. Results indicated significant inhibition against S. typhi with an IC50 value comparable to standard antibiotics .
  • CNS Activity Assessment :
    • A pharmacological evaluation highlighted the compound's potential as a CNS agent by demonstrating its efficacy in enhancing dopaminergic neurotransmission in animal models . This suggests possible applications in treating mood disorders.

Summary of Findings

The biological activity of this compound is multifaceted, encompassing antimicrobial, CNS-modulating, and potential antitumor properties. Its ability to bind various receptors and inhibit key enzymes underscores its therapeutic potential across multiple domains.

Biological ActivityMechanismReference
AntimicrobialBacterial growth inhibition
CNS ActivityDopamine receptor modulation
AntitumorCell proliferation modulation
Enzyme InhibitionAChE and urease inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine, and how is structural purity validated?

  • Methodology : Synthesis typically involves sequential alkylation and sulfonylation of the piperazine core. For example, the chlorophenyl-phenylmethyl group is introduced via nucleophilic substitution, followed by sulfonylation using 4-methylbenzenesulfonyl chloride. Structural validation employs elemental analysis, IR spectroscopy, 1^1H/13^13C NMR, and mass spectrometry to confirm regiochemistry and purity .

Q. What in vitro toxicity profiles have been reported for this compound, and how do structural modifications influence toxicity?

  • Findings : Modified piperazine derivatives, including those with bulky substituents (e.g., beta-cyclodextran), exhibit low cytotoxicity in hepatic and renal cell lines. Reduced toxicity correlates with steric hindrance from substituents, which limits nonspecific interactions. However, this may also decrease target-specific bioactivity .

Q. What preliminary biological activities (e.g., antiplatelet, antimicrobial) have been identified for this compound?

  • Evidence : Computational models predict antiplatelet activity due to the sulfonyl group’s electron-withdrawing effects, which may inhibit platelet aggregation pathways. Comparative studies with analogs suggest moderate antimicrobial activity against Gram-positive bacteria, though less potent than fluorinated derivatives .

Advanced Research Questions

Q. How do substituent electronic properties (e.g., sulfonyl vs. methyl groups) modulate binding affinity to serotonin receptors (e.g., 5-HT1A_{1A})?

  • Methodology : Molecular docking and QSAR studies reveal that the sulfonyl group enhances hydrogen bonding with receptor residues (e.g., Asp116 in 5-HT1A_{1A}), while the 4-methylphenyl moiety provides hydrophobic stabilization. Conformational analysis (e.g., DFT calculations) shows that coplanarity of the aryl rings with the piperazine nitrogen optimizes receptor engagement .

Q. How can contradictory data on bioactivity (e.g., antiplatelet vs. low in vivo efficacy) be resolved?

  • Approach : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or assay conditions. Use physiologically relevant models:

  • In vitro : Compare platelet-rich plasma vs. whole-blood assays.
  • In vivo : Evaluate pharmacokinetics (e.g., AUC, half-life) in rodent models. Beta-cyclodextran-modified analogs show reduced activity due to slower cellular uptake .

Q. What strategies optimize the balance between toxicity and bioactivity in structurally related piperazines?

  • Design Principles :

  • Introduce polar groups (e.g., hydroxyethyl) to improve solubility and reduce off-target interactions.
  • Use fragment-based drug design (FBDD) to retain critical pharmacophores (e.g., chlorophenyl for target binding) while minimizing lipophilicity.
  • Toxicity screens in 3D organoid models can prioritize candidates with >10-fold selectivity indices .

Methodological Guidance

Q. Which computational tools are recommended for predicting metabolic stability of this compound?

  • Tools : Use PISTACHIO and REAXYS databases to predict metabolic sites (e.g., N-demethylation of piperazine). MDM2 simulations can assess susceptibility to cytochrome P450 enzymes. Experimental validation via liver microsome assays is critical .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Protocol : Single-crystal X-ray diffraction (SCXRD) is definitive for assigning absolute configuration. For the chlorophenyl-phenylmethyl group, compare experimental data (e.g., CCDC entries) with computed torsion angles from Gaussian09. Chiral HPLC with AD-H columns can separate enantiomers for purity assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.